7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Click chemistry Tetrazole synthesis Kinase inhibitor intermediates

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 28524-64-3) is a heterocyclic building block featuring a fused triazole-pyrimidine core, with a 7-amino group and a 6-cyano substituent. Its molecular formula is C₆H₄N₆ (MW 160.13).

Molecular Formula C6H4N6
Molecular Weight 160.14
CAS No. 28524-64-3
Cat. No. B2606051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
CAS28524-64-3
Molecular FormulaC6H4N6
Molecular Weight160.14
Structural Identifiers
SMILESC1=NC2=NC=NN2C(=C1C#N)N
InChIInChI=1S/C6H4N6/c7-1-4-2-9-6-10-3-11-12(6)5(4)8/h2-3H,8H2
InChIKeyNBWNGUDSEUEFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 28524-64-3): Compound Class & Procurement-Relevant Characteristics


7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 28524-64-3) is a heterocyclic building block featuring a fused triazole-pyrimidine core, with a 7-amino group and a 6-cyano substituent . Its molecular formula is C₆H₄N₆ (MW 160.13). The compound is a key intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries via regioselective nitrile-azide cycloaddition [1]. Unlike its carboxylic acid analog (CAS 89488-18-6), the 6-carbonitrile enables unique synthetic transformations that are not accessible to carboxylate or ester derivatives, making it the preferred choice for tetrazole-based drug discovery programs [1].

Why In-Class Triazolopyrimidine Analogs Cannot Substitute 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile in Procurement


Substitution with close analogs such as 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 89488-18-6) or the regioisomeric [4,3-a] fusion isomer (CAS 28524-59-6) introduces critical functional group or structural changes that fundamentally alter synthetic utility, regioselectivity, and biological activity. The 6-cyano group is the sole reactive handle for click-type tetrazole formation, achieving 42–95% yields under optimized conditions [1]. The carboxylic acid analog lacks this reactivity entirely. Furthermore, the [1,5-a] regioisomer can be unambiguously distinguished from the [4,3-a] isomer by ¹⁵N NMR chemical shifts, a critical quality control parameter when sourcing building blocks for GMP synthesis [2]. Interchanging these compounds without structural verification risks batch failure and irreproducible biological results.

Quantitative Differentiation Evidence for 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile vs. Closest Analogs


Nitrile-Azide Cycloaddition Yield: 6-Cyano vs 6-Carboxy Analogs

The 6-cyano group of 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile serves as a specific dipolarophile for sodium azide, yielding the corresponding 6-(tetrazol-5-yl) derivative in 42–95% yield under optimized conditions (DMF, HCl, 100°C) [1]. In contrast, the 6-carboxylic acid analog (CAS 89488-18-6) cannot undergo this cycloaddition and requires additional activation steps (e.g., conversion to amide or ester) for analogous transformations. This direct reactivity advantage enables efficient one-step library generation directly from the carbonitrile building block [1].

Click chemistry Tetrazole synthesis Kinase inhibitor intermediates

Regioselectivity of Nitrile Cycloaddition: Pyrimidine-C6 vs Azole-Cyano

The nitrile group at the pyrimidine C6 position of 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile reacts selectively with sodium azide, while the azole ring nitrile (when present in related dinitriles) remains intact [1]. This regioselectivity was demonstrated using dinitrile substrates, where only the pyrimidine-fused cyano group participated in the cycloaddition, confirmed by ¹H-¹⁵N HMBC NMR [1]. By contrast, the 6-carboxylic acid analog has no comparable regioselective reactive site.

Regioselectivity Click chemistry Reaction selectivity

Regioisomeric Purity Verification: [1,5-a] vs [4,3-a] Fusion

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 28524-64-3) can be unambiguously distinguished from its [4,3-a] regioisomer (CAS 28524-59-6) by indirect ¹⁵N chemical shift measurement via ¹H-¹⁵N HMBC experiments [1]. The [1,5-a] isomer exhibits characteristic ¹⁵N NMR shifts distinct from the [4,3-a] counterpart, enabling definitive identification where ¹H NMR alone is ambiguous [1]. For procurement, sourcing the correct regioisomer is essential because the two isomers exhibit different reactivity profiles in downstream medicinal chemistry applications.

Regioisomer characterization NMR Quality control

CK2 Inhibitory Activity of Derived Tetrazoles: Triazolo- vs Pyrazolo[1,5-a]pyrimidine Core

When the 6-cyano group of 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is converted to the tetrazole, the resulting triazolopyrimidine series 10a–k shows IC₅₀ > 10 µM against casein kinase 2 (CK2) [1]. In contrast, the analogous pyrazolo[1,5-a]pyrimidine tetrazole series 2a–k derived from 6-cyano-7-amino-pyrazolo[1,5-a]pyrimidine exhibits nano- to low-micromolar CK2 inhibition, with the lead compound 2i achieving IC₅₀ = 45 nM [1]. This 222-fold difference in potency underscores the critical impact of the azole ring identity on biological outcome and highlights why triazolopyrimidine-based tetrazoles are preferred for selectivity profiling or specific target engagement beyond CK2.

CK2 inhibition Triazolopyrimidine Pyrazolopyrimidine Kinase selectivity

Predicted LogP and Hydrogen-Bonding Profile vs. Carboxylate Analog

7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has a predicted LogP of 0 and features 5 hydrogen-bond acceptors with only 1 hydrogen-bond donor (the 7-amino group) [1]. The 6-carboxylic acid analog (CAS 89488-18-6) introduces an additional acidic proton, increasing H-bond donors to 2 and significantly reducing LogP due to the ionizable carboxyl group. While experimental LogP data are lacking, this predicted difference suggests superior passive membrane permeability for the carbonitrile scaffold, which is desirable for CNS-targeting compounds and intracellular target engagement [2].

Physicochemical properties LogP Drug-likeness

Synthetic Versatility: Amino Group for Diazotization/Acylation vs. 5-Methyl Blocked Analogs

The 7-amino group of 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is available for diazotization and subsequent Sandmeyer-type reactions, enabling introduction of halogen, hydroxyl, or other substituents at C7 [1]. In contrast, the 5-methyl congener (CAS 33376-96-4) has the amino group sterically hindered by the adjacent methyl group, reducing its reactivity toward electrophilic reagents . While no direct kinetic comparison is published, the structural difference dictates that the non-methylated scaffold provides broader derivatization options for parallel library synthesis.

Synthetic derivatization Diazotization Acylation

Highest-Value Application Scenarios for 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile


One-Step Tetrazole Library Synthesis for CK2 and Multikinase Inhibitor Programs

Medicinal chemistry teams use the 6-cyano group to directly generate 6-(tetrazol-5-yl)triazolopyrimidine libraries via regioselective nitrile-azide cycloaddition in 42–95% yield [1]. This one-step transformation eliminates multiple protection/activation steps required when using 6-carboxy analogs. The resulting tetrazoles exhibit IC₅₀ > 10 µM against CK2, providing a selectivity advantage over pyrazolopyrimidine-based tetrazoles (IC₅₀ as low as 45 nM) for target selectivity profiling [1].

Certified Regioisomer-Specific Building Block for GMP Synthesis

Contract research organizations and pharmaceutical development groups require unambiguous regioisomeric identity before initiating GMP synthesis. The [1,5-a] isomer (CAS 28524-64-3) can be distinguished from the [4,3-a] isomer (CAS 28524-59-6) by ¹H-¹⁵N HMBC NMR [2]. Procuring the verified [1,5-a] carbonitrile eliminates the risk of regioisomer contamination that could otherwise lead to inactive final compounds and costly batch failures.

CNS-Penetrant Lead Generation Using Favorable Physicochemical Profile

The predicted LogP of 0 and single H-bond donor make this scaffold suitable for CNS drug discovery programs targeting kinases, phosphodiesterases, or other intracellular enzymes [3]. Unlike the 6-carboxylic acid analog, the carbonitrile avoids an additional ionizable center that would impair passive blood-brain barrier permeability, aligning with established CNS drug design guidelines [3].

Diversification via C7 Diazotization for Halogen Scan Libraries

The unhindered 7-amino group allows Sandmeyer-type diazotization to introduce Cl, Br, I, or OH at C7, enabling systematic halogen scans or radiolabeling for PET tracer development [1]. This reactivity is restricted in 5-methyl analogs where steric hindrance reduces diazotization efficiency, making the non-methylated carbonitrile the preferred scaffold for comprehensive SAR exploration.

Quote Request

Request a Quote for 7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.